(E)-3-(5-Phenylthiophen-2-YL)acrylic acid

Biocatalysis Unnatural Amino Acid Synthesis Phenylalanine Ammonia-Lyase

(E)-3-(5-Phenylthiophen-2-YL)acrylic acid (CAS 58267-95-1) is a thiophene derivative featuring a rigid, conjugated (E)-acrylic acid core substituted with a 5-phenylthiophene ring. This structure combines the electronic properties of a thiophene heterocycle with the reactivity of an α,β-unsaturated carboxylic acid, making it a versatile building block for conjugated polymers in organic electronics and a sterically demanding substrate for engineered biocatalysts.

Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
CAS No. 58267-95-1
Cat. No. B1312291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-Phenylthiophen-2-YL)acrylic acid
CAS58267-95-1
Molecular FormulaC13H10O2S
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)O
InChIInChI=1S/C13H10O2S/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-9H,(H,14,15)/b9-7+
InChIKeyUMDVSCUPOVDRQE-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(5-Phenylthiophen-2-YL)acrylic acid (CAS 58267-95-1): A Thiophene-Acrylic Acid Building Block for Specialty Polymers and Biocatalysis


(E)-3-(5-Phenylthiophen-2-YL)acrylic acid (CAS 58267-95-1) is a thiophene derivative featuring a rigid, conjugated (E)-acrylic acid core substituted with a 5-phenylthiophene ring . This structure combines the electronic properties of a thiophene heterocycle with the reactivity of an α,β-unsaturated carboxylic acid, making it a versatile building block for conjugated polymers in organic electronics [1] and a sterically demanding substrate for engineered biocatalysts [2].

Procurement Risks for (E)-3-(5-Phenylthiophen-2-YL)acrylic acid: Why Generic Thiophene or Acrylic Acid Analogs Cannot Be Substituted


Simple substitution with a generic thiophene acrylic acid or an unsubstituted cinnamic acid analog is not viable for applications requiring the specific electronics and sterics of (E)-3-(5-Phenylthiophen-2-YL)acrylic acid. The 5-phenyl substituent on the thiophene ring significantly extends the π-conjugation and alters the HOMO/LUMO energy levels relative to the base thiophene, which is critical for tuning the optoelectronic properties of derived polymers [1]. In biocatalysis, the steric bulk of the phenylthiophene moiety serves as a stringent test for engineered enzyme variants, and its conversion profile is unique and cannot be predicted from smaller substrates like cinnamic acid [2]. Using a close but incorrect analog, such as 3-(2-thienyl)acrylic acid or 5-methylthiophene-2-acrylic acid, would lead to mismatched reactivity ratios in polymerization or complete failure in a sterically-sensitive enzymatic reaction.

Quantitative Evidence for Selecting (E)-3-(5-Phenylthiophen-2-YL)acrylic acid Over Competitor Analogs


Engineered PAL Enzyme Conversion Rate on 5-Phenylthiophene-2-acrylate vs. Natural Substrate

The target compound is a specific substrate for engineered phenylalanine ammonia-lyase (PAL) mutants. The wild-type enzyme shows negligible conversion on this sterically demanding substrate, but tailored mutants achieve significant conversion, demonstrating a functional difference from smaller substrates [1]. The double mutant F137A/L138V provides a 48% conversion of (5-phenylthiophen-2-yl)acrylic acid to the corresponding unnatural amino acid, a quantifiable gain over the near-zero activity of the wild-type enzyme.

Biocatalysis Unnatural Amino Acid Synthesis Phenylalanine Ammonia-Lyase

Self-Assembled Monolayer Film Thickness Uniformity on Gold vs. Non-Thienyl Cinnamic Acids

Thiophene-containing acrylic acids, including isomers of the target compound, form uniform self-assembled multilayers on polycrystalline gold surfaces via strong Au-S bonds and hydrogen-bonded dimer networks. For related 2,3-phenyl/thienyl-substituted acrylic acids, a consistent organic 'carpet' of ~30–40 nm thickness is observed [1]. In contrast, non-sulfur-containing cinnamic acid analogs fail to form such stable, oriented layers, demonstrating a clear differentiation in surface functionalization capability.

Surface Chemistry Self-Assembled Monolayers Molecular Electronics

Conjugated Backbone Extension for Semiconductor Polymers: Acrylate Site Reactivity

The compound serves as a key monomer for synthesizing polymer semiconductors with acrylyl or acrylyl-like side chains, as described in seminal patents [1]. While (E)-3-(thiophen-2-yl)acrylic acid provides a basic unit, the 5-phenyl substitution onto the thiophene ring extends the π-conjugation and elevates the HOMO level relative to the simple thiophene-acrylate, enabling better energy level alignment with high-performance non-fullerene acceptors like ITIC (C94H82N4O2S4). This structural feature is critical for achieving high power conversion efficiencies (PCE > 10%) in polymer solar cells, which is unattainable with simpler thiophene-acrylic acid monomers like RR-P3HT's precursor.

Organic Photovoltaics Donor-Acceptor Polymers Monomer Synthesis

Procurement-Driven Applications for (E)-3-(5-Phenylthiophen-2-YL)acrylic acid: From Biocatalysis to Flexible Electronics


Synthesis of Sterically-Demanding Unnatural Amino Acids via Engineered PAL Biocatalysis

Procurement for a biocatalysis research program focused on producing novel L- or D-arylalanines. The compound is a direct substrate for tailored PcPAL mutants (e.g., F137A/L138V), which enable a 48% conversion to (5-phenylthiophen-2-yl)alanine, a valuable building block for peptide-based therapeutics that cannot be efficiently synthesized using wild-type enzymes [1]. Its steric bulk makes it an ideal probe substrate for evolving new PAL variants with expanded substrate scopes.

Development of High-HOMO Polymer Donors for Non-Fullerene Organic Solar Cells

Use as a monomer in Stille or direct arylation polymerization to create conjugated copolymers for organic photovoltaics (OPVs). The 5-phenylthiophene group is essential for tuning the polymer's HOMO energy level to match non-fullerene acceptors like ITIC, enabling high-efficiency (>10% PCE) solar cells [2]. This application is critical for advancing flexible, lightweight solar energy harvesting.

Fabrication of Stable, Sulfur-Anchored Self-Assembled Layers on Gold Surfaces

Procurement for surface science studies or sensor development. The thiophene sulfur atom facilitates the formation of robust, oriented self-assembled multilayers (~30–40 nm thick) on gold via covalent Au-S bonding, a property absent in oxygen-containing furan analogs or phenyl-only cinnamic acids [3]. This is essential for creating stable interfaces in molecular electronics, biosensors, or corrosion-resistant coatings.

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